6-Chloro-N~4~-[2-(morpholin-4-yl)ethyl]pyrimidine-4,5-diamine
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Overview
Description
6-Chloro-n-(2-morpholin-4-ylethyl)pyrimidine-4,5-diamine is a chemical compound with the molecular formula C10H16ClN5O. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and are used in various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-n-(2-morpholin-4-ylethyl)pyrimidine-4,5-diamine typically involves nucleophilic substitution reactions. One common method includes reacting 2,4-dichloropyrimidine with morpholine under controlled conditions to introduce the morpholin-4-ylethyl group. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-n-(2-morpholin-4-ylethyl)pyrimidine-4,5-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 6 can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state.
Substitution Reactions: The amino groups at positions 4 and 5 can participate in substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted pyrimidine derivatives .
Scientific Research Applications
6-Chloro-n-(2-morpholin-4-ylethyl)pyrimidine-4,5-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-n-(2-morpholin-4-ylethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-chloropyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
4,6-Dichloropyrimidine: Another pyrimidine derivative with similar reactivity.
2,4-Diamino-6-methylpyrimidine: A compound with similar structural features but different substituents.
Uniqueness
6-Chloro-n-(2-morpholin-4-ylethyl)pyrimidine-4,5-diamine is unique due to the presence of the morpholin-4-ylethyl group, which imparts specific biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
88442-82-4 |
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Molecular Formula |
C10H16ClN5O |
Molecular Weight |
257.72 g/mol |
IUPAC Name |
6-chloro-4-N-(2-morpholin-4-ylethyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C10H16ClN5O/c11-9-8(12)10(15-7-14-9)13-1-2-16-3-5-17-6-4-16/h7H,1-6,12H2,(H,13,14,15) |
InChI Key |
HTJDEIKFTPABJB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=C(C(=NC=N2)Cl)N |
Origin of Product |
United States |
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